1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine is a compound of interest in various fields of scientific research It is a derivative of piperazine, a chemical structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-2-pyrrolidinylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain inflammatory pathways or protect neuronal cells from damage by reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A similar compound with two fluorophenyl groups.
1-(4-Nitrophenyl)piperazine: A derivative with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
1-[(4-Fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methylpyrrol groups contribute to its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3/c1-19-8-2-3-17(19)14-21-11-9-20(10-12-21)13-15-4-6-16(18)7-5-15/h2-8H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJVREYBKYZWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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